2-(3-Fluorophenyl)pyridine
Overview
Description
2-(3-Fluorophenyl)pyridine is an aromatic heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple a boronic acid derivative of 3-fluorophenyl with a halogenated pyridine . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(3-Fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s binding affinity to various receptors and enzymes, thereby modulating their activity. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved efficacy and selectivity .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2-(4-Fluorophenyl)pyridine
Comparison: Compared to its analogs, 2-(3-Fluorophenyl)pyridine exhibits unique properties due to the position of the fluorine atom on the phenyl ring. This positioning can affect the compound’s electronic distribution, reactivity, and interaction with biological targets. For instance, the meta-fluorine substitution in this compound may result in different pharmacokinetic and pharmacodynamic profiles compared to ortho- or para-substituted analogs .
Properties
IUPAC Name |
2-(3-fluorophenyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVNFXJHJBHQIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374658 | |
Record name | 2-(3-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58861-54-4 | |
Record name | 2-(3-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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